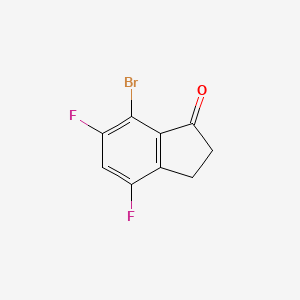
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by fluorination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the radical benzylic bromination reaction can be employed to introduce the bromine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
Compared to similar compounds, 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of bromine and fluorine atoms, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
7-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS Number: 2920134-63-8) is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a dihydroindenone core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties.
- Molecular Formula : C9H5BrF2O
- Molecular Weight : 247.0362 g/mol
- Structural Characteristics : The presence of halogen substituents (bromine and fluorine) contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound has potent inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 8.1 | |
| U2OS (Osteosarcoma) | 0.69 |
The compound's mechanism of action appears to involve the inhibition of specific molecular targets associated with cancer cell proliferation and survival.
Antiviral Activity
The antiviral potential of this compound has also been explored. It has shown effectiveness against various viral strains, with studies indicating improved biological activity compared to standard antiviral agents.
The presence of fluorine atoms is believed to enhance the binding affinity of the compound to viral proteins, thereby inhibiting viral replication.
Study 1: Anticancer Efficacy
In a study conducted by Hosny et al., the compound was tested against breast cancer cells. The results indicated that it not only inhibited cell growth but also induced apoptosis in MCF-7 cells. The study highlighted the compound's potential as a lead for developing new anticancer therapies due to its lower cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
Study 2: Antiviral Properties
Another investigation focused on the antiviral properties against TMV. The compound demonstrated significant protective effects at concentrations of 500 µg/mL, outperforming conventional antiviral treatments in terms of efficacy . This suggests that further exploration into its use as an antiviral agent could be warranted.
Properties
Molecular Formula |
C9H5BrF2O |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
7-bromo-4,6-difluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrF2O/c10-9-6(12)3-5(11)4-1-2-7(13)8(4)9/h3H,1-2H2 |
InChI Key |
LPUQZTQUMQJYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















